molecular formula C10H9NO2 B1588101 2-Methoxybenzoylacetonitrile CAS No. 35276-83-6

2-Methoxybenzoylacetonitrile

Cat. No. B1588101
Key on ui cas rn: 35276-83-6
M. Wt: 175.18 g/mol
InChI Key: VJOMMMVJTFRJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04945177

Procedure details

Into an agitation apparatus with agitator, dropping funnel, gas inlet tube and reflux cooler, under agitation and introduction of nitrogen, 28.8 g (0.6 mol) sodium hydride (as a 50 wt-% suspension in white oil) suspended in 200 ml absolute toluene and 49.9 g (0.3 mol) 2-methoxybenzoic acid methyl ester were introduced. The mixture was heated to 85° C. Within 2 hr, 24.6 g (0.5 mol) absolute acetonitrile was dropped into the heated mixture. Then the reaction mixture was further agitated for 15 hr at 90° C. The mixture was then cooled to 0° C., 300 ml ice water were added carefully under vigorous agitation, and then agitation was continued for 1 hr at 0° C. Then the aqueous phase was removed and extracted with 100 ml toluene. After cooling to 0° C. the aqueous phase was acidified with dilute hydrochloric acid to pH 1. The precipitated product was washed with ice water and dried. The crude product (44 g) was recrystallized from isopropanol; 37.9 g (72% of the theoretical) 2-methoxybenzoylacetonitrile with m.p. 85°-88° were obtained.
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
49.9 g
Type
reactant
Reaction Step Two
Quantity
24.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].CO[C:5](=[O:14])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[O:12][CH3:13].[C:15](#[N:17])[CH3:16]>C1(C)C=CC=CC=1>[CH3:13][O:12][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=1[C:5]([CH2:16][C:15]#[N:17])=[O:14] |f:0.1|

Inputs

Step One
Name
Quantity
28.8 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
49.9 g
Type
reactant
Smiles
COC(C1=C(C=CC=C1)OC)=O
Step Three
Name
Quantity
24.6 g
Type
reactant
Smiles
C(C)#N
Step Four
Name
ice water
Quantity
300 mL
Type
reactant
Smiles
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
Then the reaction mixture was further agitated for 15 hr at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux cooler
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 0° C.
WAIT
Type
WAIT
Details
agitation was continued for 1 hr at 0° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Then the aqueous phase was removed
EXTRACTION
Type
EXTRACTION
Details
extracted with 100 ml toluene
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C. the aqueous phase
WASH
Type
WASH
Details
The precipitated product was washed with ice water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude product (44 g) was recrystallized from isopropanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=C(C(=O)CC#N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.